REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:16])(=[N:10][C:11](=O)[CH2:12][O:13][CH3:14])=[O:9])=[CH:4][CH:3]=1>O1CCCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH3:16])(=[N:10][CH2:11][CH2:12][O:13][CH3:14])=[O:9])=[CH:6][CH:7]=1
|
Name
|
(RS)—S-(4-aminophenyl)-N-(2-methoxy-acetyl)-S-methylsulphoximide
|
Quantity
|
493 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=NC(COC)=O)C
|
Name
|
|
Quantity
|
67.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treated dropwise with 6.13 ml (6.13 mmol) borane tetrahydrofuran complex
|
Type
|
CUSTOM
|
Details
|
quenched with one drop of methanol and one drop of water
|
Type
|
CUSTOM
|
Details
|
After chromatographic purification (silica gel, hexane/ethyl acetate (0-50% ethyl acetate))
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=NCCOC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 383 mg | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |